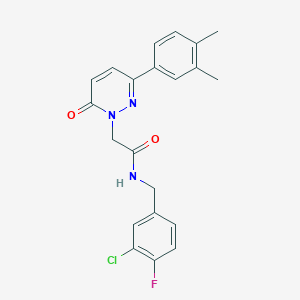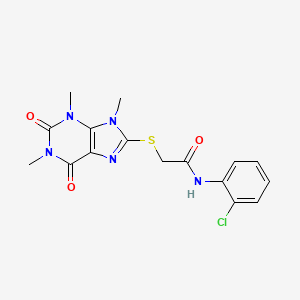
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as TPMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TPMPA belongs to the class of purinergic receptor antagonists and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Characterization and Molecular Interactions
The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, a compound structurally similar to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Density functional theory calculations provided insights into its geometric equilibrium, inter and intra-molecular hydrogen bond formation, and harmonic vibrational wavenumbers. The study revealed the molecule's non-planar structure, emphasizing the effects of chlorine substitution and pyrimidine interactions. Natural bond orbital analysis highlighted stable hydrogen bonds contributing to molecular stability, confirmed by vibrational spectral analysis. Hirshfeld surface analysis offered a quantitative view of intermolecular interactions affecting crystal packing. This research contributes to understanding the stereo-electronic interactions and stability of similar compounds, offering a basis for further pharmacokinetic investigations and in-silico docking studies against viruses (Jenepha Mary, Pradhan, & James, 2022).
Antibacterial and Anti-Enzymatic Potential of Derivatives
A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds structurally related to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, demonstrated their multifunctional moieties. The synthesized compounds were assessed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. Spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR facilitated the structural elucidation of these molecules. Antibacterial screening against specific bacterial strains identified some compounds as effective inhibitors, particularly against gram-negative bacteria. The study suggests the potential of such derivatives for developing new antibacterial agents with low cytotoxic behavior (Nafeesa et al., 2017).
Synthesis and Evaluation of Novel Derivatives for Antibacterial Activity
Research focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derivatives akin to N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, showcased their potential as antibacterial agents. Utilizing 4-chlorophenoxyacetic acid as a precursor, various N-substituted derivatives were synthesized and confirmed through IR, 1H-NMR, and EI-MS spectral analysis. The compounds exhibited significant antibacterial efficacy against both gram-negative and gram-positive bacteria, with some showing comparable activity to standard antibiotics. This study underscores the therapeutic potential of such derivatives as antibacterial agents, highlighting the importance of structural modifications in enhancing bioactivity (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOJLGCMYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)
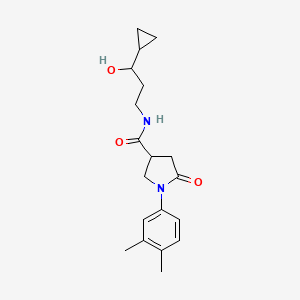

![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)
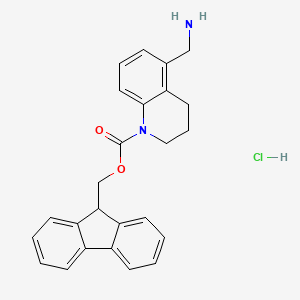
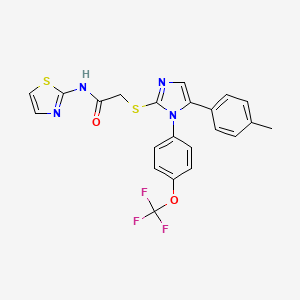
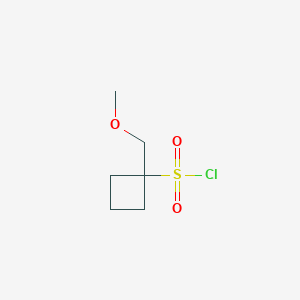
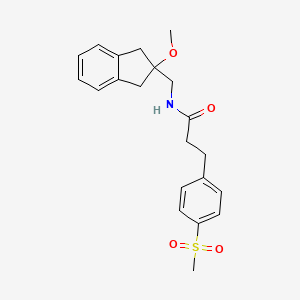
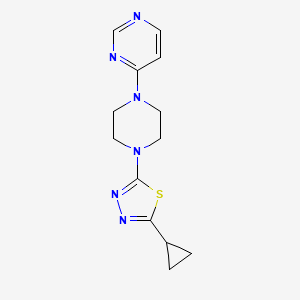
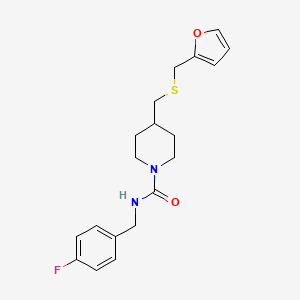

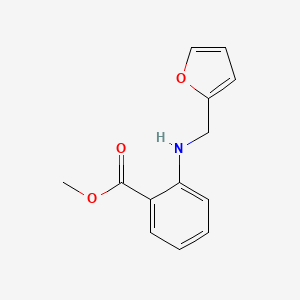
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)
